molecular formula C9H14N2O B2821985 N-(1-cyano-1-cyclopropylethyl)propanamide CAS No. 1110872-66-6

N-(1-cyano-1-cyclopropylethyl)propanamide

Cat. No.: B2821985
CAS No.: 1110872-66-6
M. Wt: 166.224
InChI Key: FMSMSQOJYVRZFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-cyano-1-cyclopropylethyl)propanamide: is an organic compound with the molecular formula C9H14N2O It is a derivative of propanamide, featuring a cyano group and a cyclopropyl group attached to the ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyano-1-cyclopropylethyl)propanamide typically involves the reaction of cyclopropylacetonitrile with propanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

Cyclopropylacetonitrile+Propanoyl chlorideThis compound\text{Cyclopropylacetonitrile} + \text{Propanoyl chloride} \rightarrow \text{this compound} Cyclopropylacetonitrile+Propanoyl chloride→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(1-cyano-1-cyclopropylethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form carboxylic acids.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted amides.

Scientific Research Applications

N-(1-cyano-1-cyclopropylethyl)propanamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-cyano-1-cyclopropylethyl)propanamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The cyclopropyl group can influence the compound’s binding affinity and selectivity for certain enzymes or receptors.

Comparison with Similar Compounds

    Propanamide: A simpler amide with the formula C3H7NO.

    Cyclopropylamine: Contains a cyclopropyl group attached to an amine.

    Cyclopropylacetonitrile: Contains a cyclopropyl group attached to a nitrile.

Uniqueness: N-(1-cyano-1-cyclopropylethyl)propanamide is unique due to the presence of both a cyano group and a cyclopropyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-3-8(12)11-9(2,6-10)7-4-5-7/h7H,3-5H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMSMSQOJYVRZFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(C)(C#N)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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